molecular formula C14H18N4O B2644002 2-[4-(Cyclopent-3-ene-1-carbonyl)piperazin-1-yl]pyrimidine CAS No. 2310014-38-9

2-[4-(Cyclopent-3-ene-1-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2644002
CAS No.: 2310014-38-9
M. Wt: 258.325
InChI Key: HYXNDOAEMZRYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Cyclopent-3-ene-1-carbonyl)piperazin-1-yl]pyrimidine is an organic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further modified with a cyclopent-3-ene-1-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Cyclopent-3-ene-1-carbonyl)piperazin-1-yl]pyrimidine typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.

    Cyclopent-3-ene-1-carbonylation: The piperazine intermediate is then reacted with cyclopent-3-ene-1-carbonyl chloride in the presence of a base such as triethylamine to form the cyclopent-3-ene-1-carbonyl piperazine derivative.

    Pyrimidine Coupling: The final step involves coupling the cyclopent-3-ene-1-carbonyl piperazine derivative with a pyrimidine precursor under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Cyclopent-3-ene-1-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

2-[4-(Cyclopent-3-ene-1-carbonyl)piperazin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Cyclopent-3-ene-1-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For example, in the context of Alzheimer’s disease, it may act as an acetylcholinesterase inhibitor, binding to the enzyme’s active site and preventing the breakdown of acetylcholine . This leads to increased levels of acetylcholine in the brain, which can help alleviate symptoms of the disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Cyclopent-3-ene-1-carbonyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopent-3-ene-1-carbonyl group with a piperazine-pyrimidine framework makes it a versatile scaffold for drug design and development.

Properties

IUPAC Name

cyclopent-3-en-1-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c19-13(12-4-1-2-5-12)17-8-10-18(11-9-17)14-15-6-3-7-16-14/h1-3,6-7,12H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXNDOAEMZRYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3CC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.